perlecan

Extracellular matrix biology Proteoglycan biochemistry Basement membrane structural biology

Perlecan (heparan sulfate proteoglycan 2, HSPG2; CAS 143972-95-6) is a >750 kDa multidomain basement membrane proteoglycan with a human core protein of approximately 467–470 kDa organized into five distinct domains (I–V) comprising 48 independently folding modules. Three to four glycosaminoglycan (GAG) side chains—predominantly heparan sulfate (HS) with facultative chondroitin sulfate (CS)—extend the total mass to over 750 kDa, making perlecan one of the largest monomeric extracellular matrix molecules known.

Molecular Formula C9H7NO5
Molecular Weight 0
CAS No. 143972-95-6
Cat. No. B1176706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameperlecan
CAS143972-95-6
Synonymsperlecan
Molecular FormulaC9H7NO5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perlecan (CAS 143972-95-6) – Structural and Functional Baseline for Basement Membrane Proteoglycan Procurement


Perlecan (heparan sulfate proteoglycan 2, HSPG2; CAS 143972-95-6) is a >750 kDa multidomain basement membrane proteoglycan with a human core protein of approximately 467–470 kDa organized into five distinct domains (I–V) comprising 48 independently folding modules [1]. Three to four glycosaminoglycan (GAG) side chains—predominantly heparan sulfate (HS) with facultative chondroitin sulfate (CS)—extend the total mass to over 750 kDa, making perlecan one of the largest monomeric extracellular matrix molecules known [2]. Encoded by the HSPG2 gene spanning >120 kbp on chromosome 1p36.1-p35, perlecan is a constitutive component of vascular and epithelial basement membranes where it cross-links laminins, collagen type IV, nidogens, and growth factors, and serves as a co-receptor for FGF, PDGF, VEGF, and BMP family members [3].

Why Agrin, Collagen XVIII, or Soluble Heparin Cannot Substitute for Perlecan in Basement Membrane Research and Tissue Engineering


Perlecan, agrin, and collagen XVIII are the three canonical basement membrane heparan sulfate proteoglycans, yet their core protein architectures, GAG composition, domain organization, and bioactive proteolytic fragments diverge to an extent that precludes functional interchangeability [1]. Perlecan's 467 kDa core protein (five domains, 48 modules) is approximately 1.9-fold larger than agrin (~250 kDa) and 3.2-fold larger than the collagen XVIII monomer (~147–180 kDa), and uniquely carries both HS and CS chains whose ratio and sulfation pattern are cell-type-dependent and determine growth factor selectivity [2]. Critically, the C-terminal domain V of perlecan is proteolytically processed to release endorepellin—an 81 kDa fragment possessing dual α2β1 integrin/VEGFR2 antagonism that is mechanistically distinct from endostatin (derived from collagen XVIII) and has no counterpart in agrin [3]. Substituting perlecan with soluble heparin, agrin-derived HS, or collagen XVIII-derived HS fails to recapitulate perlecan core-protein-dependent functions, including tumor cell growth regulation, as demonstrated by the inability of heparin or HS chains from agrin/type XVIII collagen to rescue antisense-perlecan-inhibited tumor cell proliferation [4].

Quantitative Differential Evidence for Perlecan (HSPG2) vs. Closest Basement Membrane HSPG Analogs


Core Protein Molecular Weight and Modular Domain Architecture Versus Agrin and Collagen XVIII

Perlecan possesses a core protein of approximately 467 kDa organized into five discrete domains (I–V) containing 48 independently folding modules including SEA, laminin G-like, laminin EGF-like, LDL-receptor class A, EGF-like, and Ig-like C2 domains [1]. In contrast, agrin core protein is approximately 200–250 kDa with three domains, and collagen XVIII monomeric core protein is approximately 147–180 kDa with a collagenous domain architecture [2]. The total intact proteoglycan mass reaches >750 kDa for perlecan compared to ~400 kDa for agrin and ~300 kDa for collagen XVIII homotrimer, resulting in a stoichiometric advantage for multivalent ligand presentation [3].

Extracellular matrix biology Proteoglycan biochemistry Basement membrane structural biology

Recombinant Human Perlecan Domain I FGF-2 Binding Affinity and Fiber-Based Delivery Superiority Over Heparin-BSA

Recombinant human perlecan domain I (rhPln.D1) produced in HEK 293 cells or HUVECs binds recombinant human FGF-2 with an apparent Kd of 2 ± 0.2 nM, with binding almost completely abolished by heparinase III digestion but not by chondroitinase digestion, confirming HS-chain-dependent, high-affinity interaction [1]. In a functional tissue engineering scaffold context, PlnDI-coated electrospun collagen fibers were ten times more effective than heparin-BSA-coated collagen fibers at binding FGF-2, demonstrating that the native HS chain presentation on the perlecan core protein scaffold yields quantitatively superior growth factor sequestration compared to soluble heparin conjugates [2]. Additionally, growth plate perlecan binds a maximum of 123 FGF-2 molecules per perlecan molecule, and CS chain removal by chondroitinase ABC digestion augments FGF-2 delivery to FGFR-1 and FGFR-3 receptors with increased [³H]-thymidine incorporation in BaF3 cells [3].

Growth factor delivery Tissue engineering scaffolds Heparan sulfate bioactivity

Domain-Specific PDGF-BB Binding Affinity: Perlecan Domain III-2 Exhibits 4–8-Fold Higher Affinity Than Other Perlecan Domains

Surface plasmon resonance analysis mapping PDGF-BB binding across perlecan domains revealed that domain III-2 binds PDGF-BB with a Kd of 8 nM, representing the highest affinity interaction among all perlecan domains tested [1]. In comparison, domains I, IV-1, and V exhibited 4.3–8-fold lower affinity (Kd = 34–64 nM), while domains II, III-1, III-3, and IV-2 showed no detectable binding [1]. This domain-specific binding pattern contrasts with other ECM proteins such as BM-40 (Kd = 5–10 nM for PDGF-BB), where the binding epitope is located in a single C-terminal EC module rather than distributed across multiple differentially active domains [1]. Importantly, neither perlecan domain III-2 nor BM-40 interfered with PDGF binding to its α and β receptors, confirming a storage rather than competitive antagonism function [1].

Growth factor sequestration Platelet-derived growth factor Surface plasmon resonance

Endorepellin Dual Receptor Antagonism (α2β1 Integrin + VEGFR2) Versus Endostatin Single-Target Anti-Angiogenic Mechanism

Endorepellin, the C-terminal domain V fragment of perlecan, binds to endothelial cells with high affinity (Kd = 11 nM) and inhibits four aspects of angiogenesis—endothelial cell migration, collagen-induced tube morphogenesis, and blood vessel growth in chorioallantoic membrane and Matrigel plug assays—at nanomolar concentrations [1]. Unlike endostatin (derived from collagen XVIII), which primarily targets a single receptor class, endorepellin engages a dual receptor antagonism mechanism by simultaneously binding the α2β1 integrin and VEGFR2, triggering coordinated down-regulation of both receptors, activation of the tyrosine phosphatase SHP-1, and attenuation of VEGFA transcription [2]. Full-length endorepellin does not displace VEGFA from VEGFR2, and the LG3 domain alone does not bind VEGFR2, confirming that the dual-receptor mechanism requires the intact endorepellin structure [2]. Endorepellin also binds endostatin and counteracts its anti-angiogenic effects, establishing a functional hierarchy absent in other basement membrane HSPG fragments [1].

Angiogenesis inhibition Tumor vasculature targeting VEGFR2 antagonism

Perlecan Core Protein, Not HS Chains from Perlecan, Agrin, or Collagen XVIII, Is Required for Tumor Cell Growth – Antisense Rescue Specificity Data

In murine RT101 epidermal tumor cells that co-express perlecan, agrin, and type XVIII collagen, antisense targeting of perlecan inhibited tumor cell growth in vitro [1]. Critically, exogenous recombinant perlecan restored the growth of antisense-perlecan-expressing cells, whereas heparin alone failed to do so [1]. This demonstrates that the perlecan core protein—rather than HS chains from perlecan, agrin, or collagen XVIII—is the essential molecular determinant regulating tumor cell proliferation [1]. In vivo, antisense-perlecan-transfected RT101 cells generated no tumors, whereas untransfected and vector-transfected control cells formed tumors with obvious neovascularization [1]. This functional requirement for the intact perlecan core protein cannot be compensated by the HS chains of the co-expressed agrin or collagen XVIII present in the same cells [1].

Tumor biology Antisense targeting Proteoglycan core protein function

Procurement-Driven Application Scenarios for Perlecan and Its Recombinant Domains Based on Quantitative Differential Evidence


Tissue Engineering Scaffolds Requiring Quantitatively Superior FGF-2 Loading and Delivery

Perlecan domain I (PlnDI)-coated electrospun collagen or gelatin fiber scaffolds provide a 10-fold greater FGF-2 binding capacity compared to heparin-BSA-coated scaffolds [1]. With a solution Kd of 2 ± 0.2 nM for FGF-2 and a maximum loading capacity of 123 FGF-2 molecules per intact perlecan molecule [2], perlecan-based coatings enable quantitatively predictable growth factor delivery for bone, cartilage, and vascular tissue engineering applications where FGF-2 dose-response relationships are critical. Procurement of recombinant perlecan domain I produced in mammalian expression systems (HEK 293 or HUVEC) is recommended to ensure native HS sulfation patterns essential for high-affinity FGF-2 binding [1].

Anti-Angiogenic Drug Discovery Requiring Dual VEGFR2/Integrin Pathway Targeting

Endorepellin (perlecan domain V) is the only known basement-membrane-derived fragment that simultaneously antagonizes both the α2β1 integrin and VEGFR2, with a Kd of 11 nM for endothelial cell surface binding sites [3]. Unlike endostatin (collagen XVIII-derived), which lacks this dual-receptor mechanism, endorepellin triggers coordinated down-regulation of both receptors and activation of SHP-1 phosphatase, leading to attenuation of VEGFA transcription [4]. Procurement of recombinant endorepellin (81 kDa, C-terminal perlecan domain V) is indicated for angiogenesis inhibition assays, tumor xenograft studies, and mechanistic investigations of integrin-VEGFR2 crosstalk where single-target agents have proven insufficient [3].

PDGF-BB Sequestration Matrices Requiring Domain-Specific High-Affinity Binding

Perlecan domain III-2 binds PDGF-BB with a Kd of 8 nM, representing a 4–8-fold enrichment in affinity compared to perlecan domains I, IV-1, and V (Kd = 34–64 nM), while domains II, III-1, III-3, and IV-2 are completely inactive [5]. For ECM mimetic design, wound healing matrices, or drug delivery systems requiring concentrated PDGF-BB sequestration without interference with PDGF receptor signaling, procurement of recombinant perlecan domain III-2 provides the highest specific activity per unit mass among all perlecan sub-domains [5].

Tumor Microenvironment Studies Requiring Perlecan Core Protein Functional Specificity

In experimental systems where tumor cells co-express perlecan, agrin, and collagen XVIII, only the perlecan core protein—not soluble heparin or HS chains from agrin or collagen XVIII—restores proliferation of perlecan-depleted tumor cells [6]. This core protein specificity is essential for in vitro tumor growth assays and in vivo xenograft models investigating the role of tumor-derived ECM in angiogenesis. Procurement of full-length recombinant perlecan or domain-specific core protein fragments validated for proper folding and post-translational modification is critical, as heparin or other HSPG-derived GAG preparations cannot functionally substitute [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for perlecan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.